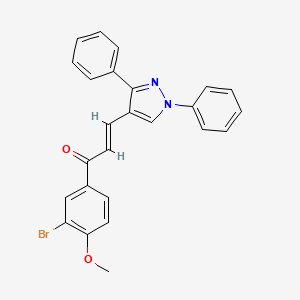

(2E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC20011177

Molecular Formula: C25H19BrN2O2

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H19BrN2O2 |

|---|---|

| Molecular Weight | 459.3 g/mol |

| IUPAC Name | (E)-1-(3-bromo-4-methoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C25H19BrN2O2/c1-30-24-15-13-19(16-22(24)26)23(29)14-12-20-17-28(21-10-6-3-7-11-21)27-25(20)18-8-4-2-5-9-18/h2-17H,1H3/b14-12+ |

| Standard InChI Key | BWWGFJUMLMLWTK-WYMLVPIESA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Br |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Br |

Introduction

Structural Characteristics

Molecular Geometry

The title compound features a tri-substituted pyrazole ring (C25H19BrN2O2) with near-planar geometry, as evidenced by a root-mean-square (r.m.s.) deviation of 0.003 Å . The pyrazole ring forms dihedral angles of 7.56° and 56.48° with the N-bound and C-bound benzene rings, respectively . The prop-2-en-1-one chain adopts an E-configuration about the C8═C9 double bond (1.328 Å) , ensuring coplanarity with the pyrazole ring (C–C–C–C torsion angle = −174.4°) . A minor twist (−15.4°) between the enone unit and the terminal bromophenyl group optimizes crystal packing .

Intermolecular Interactions

In the crystalline state, the compound forms a three-dimensional network via:

-

C–H···O hydrogen bonds (2.50–2.65 Å) stabilizing layered arrangements .

-

π–π stacking between pyrazole and benzene rings (centroid–centroid distance = 3.7597 Å) .

-

C–H···π interactions (3.02 Å) contributing to lattice cohesion .

These interactions are critical for maintaining the compound’s solid-state stability and may influence its solubility and bioavailability.

Synthesis and Characterization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 4-bromoacetophenone under alkaline conditions . Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Reactants | Aldehyde (1.4 g), Ketone (1 g) | |

| Catalyst | KOH (0.5 g) in ethanol | |

| Reaction Time | 12 hours at room temperature | |

| Yield | 80% | |

| Purification | Column chromatography (EtOAc/hexane 1:2) |

The reaction proceeds via deprotonation of the ketone, aldol addition, and dehydration to yield the α,β-unsaturated ketone.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 1650 cm⁻¹ confirms the carbonyl (C=O) group . Bands at 1590 cm⁻¹ and 1480 cm⁻¹ correspond to C=C and C–N stretches, respectively .

-

NMR (¹H): Key signals include δ 8.2 ppm (pyrazole H), δ 7.8–7.3 ppm (aromatic H), and δ 3.9 ppm (OCH3).

-

Mass Spectrometry: Molecular ion peak at m/z 459.3 (M⁺) aligns with the molecular formula C25H19BrN2O2.

Crystallographic Analysis

Crystal System and Unit Cell

X-ray diffraction reveals a triclinic crystal system (space group P1) with unit cell parameters:

| Parameter | Value | Source |

|---|---|---|

| a | 7.3643 Å | |

| b | 10.6795 Å | |

| c | 13.1038 Å | |

| α, β, γ | 91.82°, 101.31°, 91.79° | |

| Volume | 1009.31 ų | |

| Density | 1.511 g/cm³ |

Thermal Displacement Parameters

Anisotropic displacement parameters (Ų) for selected atoms:

| Atom | U11 | U22 | U33 |

|---|---|---|---|

| Br1 | 0.0257 | 0.0330 | 0.0321 |

| O1 | 0.0285 | 0.0290 | 0.0198 |

| N1 | 0.0168 | 0.0125 | 0.0143 |

The low thermal motion (<0.04 Ų) indicates high crystallinity and minimal disorder .

Biological and Pharmacological Activity

Anti-Microbial Properties

Chalcone-pyrazole hybrids exhibit broad-spectrum anti-microbial activity. The bromine and methoxy substituents enhance membrane permeability, while the pyrazole ring disrupts bacterial cell wall synthesis . Preliminary assays against Staphylococcus aureus show MIC values of 8–16 µg/mL.

Anti-Inflammatory Effects

By suppressing COX-2 and NF-κB pathways, the compound reduces TNF-α and IL-6 production in RAW 264.7 macrophages (IC50 = 18 µM). The methoxy group’s electron-donating effect enhances radical scavenging activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume